Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 6 and an amino (-NH₂) group at position 3, with an ethyl ester at position 2. This structure combines electron-withdrawing (-CF₃) and electron-donating (-NH₂) groups, making it a versatile intermediate in medicinal chemistry, particularly for anticancer and antimicrobial agent development .
Properties
IUPAC Name |
ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-2-19-10(18)8-9(15)17-5-6(11(12,13)14)3-4-7(17)16-8/h3-5H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPTXGFCVLFIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157816 | |
| Record name | Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-18-8 | |
| Record name | Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to understand the role of trifluoromethyl groups in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The imidazo[1,2-a]pyridine scaffold is highly modifiable. Key analogs differ in substituents at positions 3, 6, and 8, as well as ester groups (ethyl vs. methyl). Below is a comparative analysis:
Table 1: Substituent Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Trifluoromethyl Group :
- The -CF₃ group at position 6 is conserved across most analogs, contributing to metabolic stability and electron-deficient aromatic systems .
Ester Group Variations :
- Methyl esters (e.g., methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) reduce steric bulk compared to ethyl esters, possibly enhancing solubility .
Table 2: Representative Yields and Conditions
Physicochemical and Pharmacological Properties
- Melting Points: Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: 132–136°C .
- The amino group in the target compound may enhance binding affinity compared to halogenated analogs . Trifluoromethyl groups generally improve metabolic stability and membrane permeability .
Biological Activity
Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₀F₃N₃O₂
- CAS Number : 1171919-18-8
- Melting Point : 219-220°C
- Hazard Classification : Irritant
| Property | Value |
|---|---|
| Formula | C₁₁H₁₀F₃N₃O₂ |
| Melting Point | 219-220°C |
| Hazard | Irritant |
Synthesis
This compound can be synthesized through various methods, including microwave-assisted synthesis and traditional heating methods. The synthesis often involves the reaction of appropriate imidazo compounds with trifluoromethylating agents and subsequent carboxylation.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of imidazo compounds, including derivatives like this compound. For instance, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- Study on Cell Viability : A derivative similar to this compound was tested for its effects on cell viability using the sulforhodamine B assay. Results indicated that the compound reduced the viable cell number in TNBC cells significantly compared to controls .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with specific concentrations led to an increase in the G0/G1 phase and a decrease in S phase cells, suggesting a mechanism that disrupts normal cell cycle progression without triggering apoptosis .
Other Biological Activities
In addition to antitumor properties, compounds in the imidazopyridine family have been explored for their potential as:
- Antimicrobial Agents : Some derivatives exhibit activity against bacterial strains.
- Anti-inflammatory Agents : Research indicates possible applications in treating inflammatory conditions.
Research Findings
A summary of key findings from recent studies on this compound includes:
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant growth inhibition in TNBC cell lines |
| Cell Cycle Impact | Induction of G0/G1 phase arrest |
| Cytotoxicity | Minimal effect on non-tumorigenic cells |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?
- Methodology : A two-step approach is often used:
Substitution reactions : React ethyl bromopyruvate with 3-chloro-5-(trifluoromethyl)pyridin-2-amine to form the imidazo[1,2-a]pyridine core. Optimized conditions (e.g., solvent, temperature) yield intermediates with >85% efficiency .
Amination : Introduce the amino group at position 3 via nucleophilic substitution or catalytic amination.
Q. How is the purity and structural integrity of this compound verified?
- Analytical techniques :
- NMR spectroscopy : resolves aromatic protons (δ 7.0–9.0 ppm) and ethyl ester signals (δ 1.2–4.5 ppm) .
- LC-MS : Monitors molecular ion peaks (e.g., [M+1]) and detects impurities (<2%) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .
Q. What are the typical solvents and catalysts used in its synthesis?
- Solvents : DMF, THF, or ethanol for solubility and reaction efficiency .
- Catalysts : Palladium on carbon (hydrogenation) or N-chlorosuccinimide (chlorination) for functional group interconversions .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproducts like 8-chloro derivatives?
- Strategies :
- Temperature control : Maintaining 40–60°C during cyclization minimizes undesired chlorination .
- Stoichiometric adjustments : Use 1.2 equivalents of 3-chloro-5-(trifluoromethyl)pyridin-2-amine to avoid unreacted intermediates .
- Workup protocols : Celite filtration and column chromatography (e.g., silica gel, hexane/EtOAc) isolate the target compound in >90% purity .
Q. What contradictions exist in reported yields for multi-step syntheses, and how can they be resolved?
- Data conflicts : Yields for ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate range from 80% (BASF protocol) to <70% in smaller-scale studies .
- Resolution : Scale-dependent factors (e.g., heat distribution in batch reactors) require kinetic studies. In-line monitors reaction progress dynamically .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Mechanistic insight : The CF group’s electron-withdrawing nature deactivates the pyridine ring, necessitating stronger catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings. Computational DFT studies predict regioselectivity at position 6 .
Pharmacological and Application-Focused Questions
Q. What biological activities are reported for imidazo[1,2-a]pyridine derivatives?
- Key findings :
- Anticancer agents : Derivatives inhibit PI3Kα (IC < 50 nM) and CDK2/cyclin E, with SAR studies highlighting the necessity of the trifluoromethyl group for binding .
- Antiviral/anticonvulsant : Modifications at position 3 (e.g., sulfonyl groups) enhance blood-brain barrier penetration .
Q. How can the amino group at position 3 be functionalized for targeted drug delivery?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
